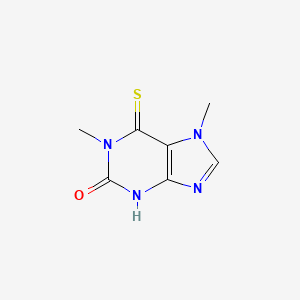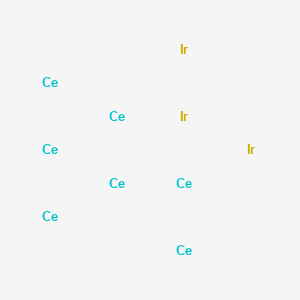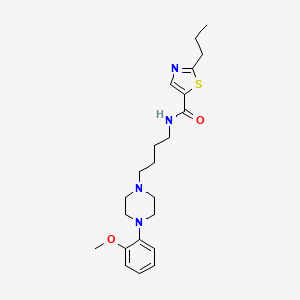![molecular formula C13H24ClNO B14664621 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride CAS No. 49851-35-6](/img/structure/B14664621.png)
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation . This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to produce the desired compound. The reaction conditions often include the use of microwave irradiation to reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of high-temperature and high-pressure conditions can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products Formed
The major products formed from these reactions can vary widely. For instance, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride apart is its unique structure, which allows it to interact with a broader range of biological targets compared to other indole derivatives. This makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
49851-35-6 |
|---|---|
Molekularformel |
C13H24ClNO |
Molekulargewicht |
245.79 g/mol |
IUPAC-Name |
2,4-dimethyl-2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydropyrano[2,3-b]indol-1-ium;chloride |
InChI |
InChI=1S/C13H23NO.ClH/c1-8-7-9(2)15-13-12(8)10-5-3-4-6-11(10)14-13;/h8-14H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
USMYJZDKAPXCPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC([OH+]C2C1C3CCCCC3N2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



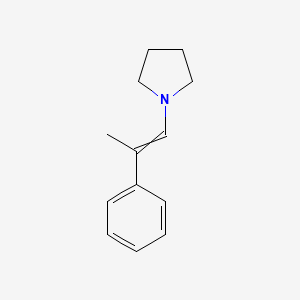

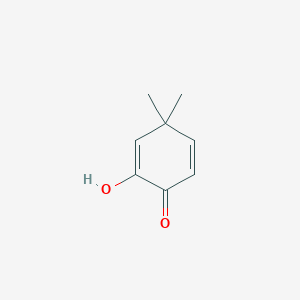
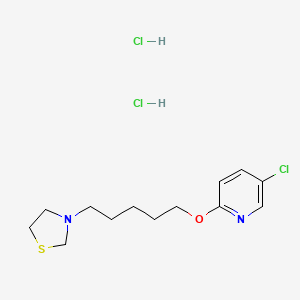
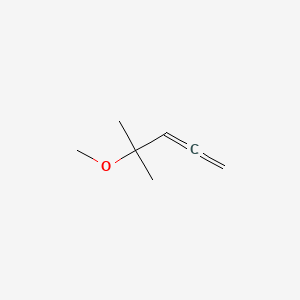
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
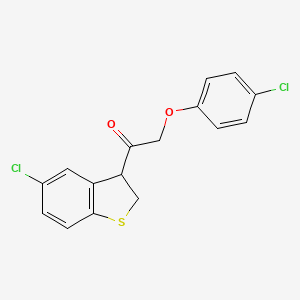

![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
